5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 39181-54-9
VCID: VC2350363
InChI: InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
SMILES: C1=CC(=CC(=C1)F)CC2=NN=C(S2)N
Molecular Formula: C9H8FN3S
Molecular Weight: 209.25 g/mol

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

CAS No.: 39181-54-9

Cat. No.: VC2350363

Molecular Formula: C9H8FN3S

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine - 39181-54-9

Specification

CAS No. 39181-54-9
Molecular Formula C9H8FN3S
Molecular Weight 209.25 g/mol
IUPAC Name 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Standard InChI Key GVGKHZZMJYTPKV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CC2=NN=C(S2)N
Canonical SMILES C1=CC(=CC(=C1)F)CC2=NN=C(S2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine consists of a 1,3,4-thiadiazole ring substituted at position 5 with a 3-fluorophenylmethyl group and at position 2 with an amino group. The molecule contains a five-membered heterocyclic ring with one sulfur atom and two nitrogen atoms in positions 1 and 3, connected to a fluorobenzene ring via a methylene bridge.

Molecular and Physicochemical Properties

The key molecular and physicochemical properties of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine are summarized in the following table:

PropertyValue
Molecular FormulaC9H8FN3S
SMILES NotationC1=CC(=CC(=C1)F)CC2=NN=C(S2)N
InChIInChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
InChIKeyGVGKHZZMJYTPKV-UHFFFAOYSA-N

Spectroscopic Properties

The predicted collision cross section (CCS) data for 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine under various ionization conditions provides valuable information for analytical identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+210.04958141.1
[M+Na]+232.03152153.2
[M+NH4]+227.07612149.4
[M+K]+248.00546146.5
[M-H]-208.03502143.5
[M+Na-2H]-230.01697148.4
[M]+209.04175143.8
[M]-209.04285143.8

These values are particularly useful for mass spectrometry-based identification and structure confirmation studies .

Structural Comparison with Related Compounds

Conformational Analysis

While specific crystallographic data for 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine is limited in the available literature, insights can be gained from structurally related compounds. For instance, in the closely related compound 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (which lacks the methylene bridge), the dihedral angle between the thiadiazole and benzene rings is approximately 37.3(2)° . This non-planar conformation is significant as it may influence the compound's ability to interact with biological targets.

Hydrogen Bonding Capabilities

In the crystal structure of related thiadiazole compounds, intermolecular hydrogen bonding plays a crucial role. For example, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine forms centrosymmetric dimers with two intermolecular N—H⋯N hydrogen bonds generating an R22(8) motif . The amino group at position 2 of the thiadiazole ring in 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine would also be expected to participate in similar hydrogen bonding interactions, which may be relevant to its biological activity and crystal packing behavior.

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine can be approached through various methods based on established protocols for similar thiadiazole derivatives. Based on the literature available for related compounds, potential synthetic routes include:

Thiosemicarbazide-Based Synthesis

This approach typically involves:

  • Reaction of 3-fluorophenylacetic acid with thiosemicarbazide to form the corresponding acylthiosemicarbazide

  • Cyclization of this intermediate under acidic conditions (often using concentrated sulfuric acid or phosphorus oxychloride) to form the thiadiazole ring

  • Purification to obtain the final product

Alternative Synthetic Routes

Other potential approaches may include:

  • Modification of existing thiadiazole rings

  • Use of different starting materials such as hydrazine derivatives and carbon disulfide

  • Application of microwave-assisted synthesis for improved yields and shorter reaction times

Biological Activities of 1,3,4-Thiadiazole Derivatives

General Biological Properties

The 1,3,4-thiadiazole scaffold is associated with a diverse range of biological activities that may be relevant to 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine. These include:

  • Antimicrobial properties (antibacterial, antifungal)

  • Insecticidal and fungicidal activities

  • Anti-inflammatory effects

  • Antioxidant properties

  • Potential anticancer activity

The work by Nakagawa et al. (1996) and Wang et al. (1999) has particularly emphasized the insecticidal and fungicidal activities of various 1,3,4-thiadiazole derivatives .

Structure-Activity Relationships

The biological activity of 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine likely stems from specific structural features:

  • The thiadiazole ring serves as a pharmacophore in many bioactive compounds

  • The fluorine atom at the meta position of the phenyl ring may enhance lipophilicity and metabolic stability

  • The methylene bridge provides conformational flexibility that could influence receptor binding

  • The amino group at position 2 of the thiadiazole ring may participate in hydrogen bonding with biological targets

Research and Applications

Pharmaceutical Research

As a heterocyclic compound with potential biological activities, 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine may have several applications in pharmaceutical research:

  • Serving as a lead compound for drug discovery programs

  • Acting as a scaffold for the development of compound libraries

  • Providing a pharmacophore model for structure-based drug design

  • Functioning as a tool for studying structure-activity relationships

Agricultural Applications

Given the established insecticidal and fungicidal properties of related thiadiazole derivatives , 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine might find applications in:

  • Development of crop protection agents

  • Formulation of novel pesticides

  • Creation of environmentally friendly agricultural solutions

Analytical Chemistry

The predicted collision cross section data for 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine suggests potential applications in analytical chemistry, particularly in:

  • Development of mass spectrometry-based identification methods

  • Creation of reference materials for chemical analysis

  • Establishment of structure-property relationship models for similar compounds

Future Research Directions

Structure Optimization

Future research on 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine could focus on:

  • Structural modifications to enhance specific biological activities

  • Development of more efficient synthetic routes

  • Investigation of structure-property relationships

  • Creation of derivatives with improved pharmacokinetic properties

Biological Evaluation

Comprehensive biological evaluation could include:

  • Screening against various pathogens and disease models

  • Assessment of mechanism of action

  • Toxicity and safety profiling

  • In vivo efficacy studies for promising applications

Analytical Method Development

Development of analytical methods specific to 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine could encompass:

  • Optimized detection and quantification methods

  • Stability studies under various conditions

  • Metabolite identification

  • Formulation compatibility assessments

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